Pyrrolidinium

Catalog No.
S611338
CAS No.
84316-19-8
M.F
C4H10N+
M. Wt
72.13 g/mol
Availability
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Pyrrolidinium

CAS Number

84316-19-8

Product Name

Pyrrolidinium

IUPAC Name

pyrrolidin-1-ium

Molecular Formula

C4H10N+

Molecular Weight

72.13 g/mol

InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/p+1

InChI Key

RWRDLPDLKQPQOW-UHFFFAOYSA-O

SMILES

C1CC[NH2+]C1

Canonical SMILES

C1CC[NH2+]C1

Pyrrolidinium ion is the ion formed by protonating nitrogen in pyrrolidine. It is a conjugate acid of a pyrrolidine.

Pyrrolidinium (CAS 84316-19-8) is a five-membered heterocyclic organic cation that serves as a critical structural building block in advanced materials science, specifically functioning as an A-site cation in perovskite photovoltaics and a core scaffold for high-performance ionic liquids [1]. Characterized by its bulky, hydrophobic nature and low ring strain, pyrrolidinium provides distinct physicochemical advantages over smaller, linear, or unsaturated organic cations[1]. In industrial procurement, it is primarily sourced to formulate moisture-resistant perovskite precursor solutions, high-voltage battery electrolytes, and specialized structure-directing agents where superior thermal stability, wide electrochemical windows, and precise crystallization control are mandatory for downstream device reliability [2].

Substituting pyrrolidinium with more common organic cations, such as methylammonium (MA+) or imidazolium (Im+), frequently leads to catastrophic failure in both device longevity and high-voltage stability [1]. Methylammonium is highly hygroscopic and volatile, causing rapid phase degradation of perovskite films under ambient moisture and standard operating temperatures (85 °C), whereas the hydrophobic pyrrolidinium ring blocks water invasion [1]. Similarly, while imidazolium cations offer high ionic conductivity, their unsaturated ring structure renders them vulnerable to cathodic reduction, severely restricting their electrochemical stability window [2]. Procurement decisions must specify pyrrolidinium when the application demands a hydrophobic barrier, high-temperature phase retention, or an electrochemical window exceeding 5.5 V, as generic substitutes cannot replicate its unique steric and electronic protection [2].

Thermal and Moisture Stability in Perovskite Synthesis

When utilized as an A-site cation, pyrrolidinium forms a highly stable perovskite structure (PyPbI3) that vastly outperforms the standard methylammonium lead iodide (MAPbI3) baseline [1]. The hydrophobic nature of the five-membered pyrrolidinium ring prevents water molecule invasion, allowing the material to endure ambient moisture for over 4 months, whereas MAPbI3 degrades within hours [1]. Furthermore, in situ X-ray diffraction confirms that PyPbI3 remains structurally intact up to 135 °C, bypassing the intrinsic thermal instability of MAPbI3 at standard 85 °C operating temperatures [1].

Evidence DimensionPhase stability temperature and moisture endurance
Target Compound DataStable up to 135 °C; endures ambient moisture for >4 months
Comparator Or BaselineMethylammonium (MAPbI3): Intrinsically unstable at 85 °C; degrades within hours in moisture
Quantified DifferenceIncreases thermal stability threshold by >50 °C and extends moisture resistance from hours to months
ConditionsIn situ XRD thermal testing and ambient air exposure at ~50% relative humidity

Buyers procuring A-site cations for perovskite scale-up must prioritize pyrrolidinium to prevent rapid environmental degradation of commercial solar modules.

Electrochemical Stability Window (ESW) for Electrolyte Formulation

Pyrrolidinium-based ionic liquids demonstrate superior reductive stability compared to standard imidazolium-based alternatives, directly impacting their viability in high-voltage energy storage[1]. Voltammetry studies confirm that pyrrolidinium cations frequently support an electrochemical stability window (ESW) exceeding 5.5 V, with specific formulations reaching up to 6.0 V at 288.15 K [2]. In contrast, the unsaturated nature of imidazolium cations makes them more prone to cathodic reduction, typically limiting their ESW to narrower ranges [1].

Evidence DimensionElectrochemical Stability Window (ESW)
Target Compound DataESW > 5.5 V, reaching up to 6.0 V
Comparator Or BaselineImidazolium-based ILs: Generally lower ESW due to inferior reductive stability
Quantified DifferenceProvides a significantly wider voltage operating range, often exceeding imidazolium baselines by >0.5 V to 1.0 V
ConditionsCyclic voltammetry (CV) in three-electrode setups at varying temperatures (283.15 K to 363.15 K)

Enables the formulation of high-voltage lithium-ion and lithium-metal battery electrolytes that resist reductive decomposition at the anode.

Crystallization Control and Phase Purity in Formamidinium Perovskites

The introduction of pyrrolidinium during the spin-coating process of formamidinium triiodide (FAPbI3) perovskite layers fundamentally alters crystallization kinetics, suppressing the formation of unreacted PbI2 and the photo-inactive yellow phase[1]. Pyrrolidinium-mediated devices achieve a highly preferred (001) crystallographic orientation, resulting in a champion power conversion efficiency (PCE) of 21.72% [1]. This is a substantial quantitative improvement over control FAPbI3 devices synthesized without pyrrolidinium, which plateau at a maximum efficiency of 19.08% due to higher defect densities [1].

Evidence DimensionPower Conversion Efficiency (PCE) via phase control
Target Compound DataChampion PCE of 21.72% with suppressed unreacted PbI2
Comparator Or BaselineStandard FAPbI3 control: Maximum PCE of 19.08%
Quantified DifferenceAbsolute PCE increase of 2.64% driven by improved crystallinity and reduced defect density
ConditionsSequential deposition method with pyrrolidinium added to the PbI2 precursor layer

Provides a direct, quantifiable yield improvement for manufacturers scaling up formamidinium-based perovskite photovoltaics.

Surface Passivation and Recombination Mitigation

Applying pyrrolidinium as a post-treatment passivating agent on 3D MAPbI3 perovskite films induces the in situ formation of a 1D PyPbI3 capping layer [1]. This low-dimensional barrier serves as a tunneling contact that effectively mitigates non-radiative charge carrier recombination[1]. Consequently, the average power conversion efficiency of the devices is enhanced from 14.86% (untreated baseline) to 15.9%, while simultaneously providing a robust barrier against environmental degradation that significantly prolongs shelf-life stability [1].

Evidence DimensionDevice efficiency and shelf-life stability
Target Compound DataAverage PCE enhanced to 15.9% with prolonged shelf-life
Comparator Or BaselineUntreated MAPbI3: Average PCE of 14.86% with rapid degradation
Quantified DifferenceAbsolute PCE increase of 1.04% coupled with enhanced environmental protection
ConditionsIn situ formation of 1D PyPbI3 atop photoactive 3D MAPbI3 via pyrrolidine post-treatment

Essential for procurement in optoelectronics where surface passivation directly dictates final module efficiency and longevity.

High-Stability Perovskite Solar Cells (PSCs)

Pyrrolidinium is heavily procured as an A-site cation or post-treatment passivating agent to induce 1D/3D or quasi-2D heterostructures. Its incorporation directly addresses the commercialization bottleneck of perovskite photovoltaics by significantly improving moisture resistance and thermal stability (up to 135 °C) compared to standard methylammonium formulations [1].

High-Voltage Lithium-Ion and Lithium-Metal Batteries

Due to its superior reductive stability, pyrrolidinium is selected as the core cation for advanced ionic liquid electrolytes. When paired with anions like TFSI or FSI, it leverages a wide electrochemical stability window (> 5.5 V) to resist reductive decomposition, outperforming imidazolium alternatives in high-energy-density battery systems [2].

Crystallization Engineering in Optoelectronics

In large-scale perovskite manufacturing, pyrrolidinium is utilized as a structure-directing additive in formamidinium-based (FAPbI3) workflows. It suppresses unreacted precursor phases and enforces preferred crystallographic orientation, directly boosting power conversion efficiencies past the 21% threshold [3].

XLogP3

0.5

Wikipedia

Pyrrolidinium ion
Pyrrolidin-1-ium

Dates

Last modified: 02-18-2024
Sarver et al. The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)-H trifluoromethylation. Nature Chemistry, doi: 10.1038/s41557-020-0436-1, published online 16 March 2020

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